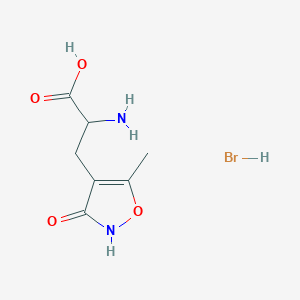
4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C17H13NO8S2 . It has a complex structure that includes a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 423.42 . It is a white to gray crystalline powder . It is soluble in water and organic solvents like alcohol and ether . It has a melting point of >300°C and a density of 1.6832 (rough estimate) .Applications De Recherche Scientifique
Organic–Inorganic Frameworks
Azomethine H is integral in the creation of organic–inorganic frameworks . These structures are pivotal for advancements in chemical sciences due to their dynamic and tunable properties. They serve as a platform for gas storage , material adsorption , optical sensors , catalysts , drug delivery channels , dyes , and pigments . The azomethine ligand’s ability to form stable molecules through coordination behavior is crucial for developing materials with desired characteristics .
C(sp2)–H Functionalization
In the realm of organic synthesis, Azomethine H plays a role in C(sp2)–H functionalization in non-aromatic azomethine-based heterocycles. This methodology is significant for the development of cyclic imines and their derivatives, which are used in creating novel heterocyclic compounds . The process involves transition metal-catalyzed cross-coupling reactions and metal-free nucleophilic substitution of hydrogen reactions .
Colorimetric Reagent for Boron Detection
Azomethine H is employed as a highly sensitive and colorimetric reagent for the detection of boron . It is particularly useful in testing microgram levels of boron in materials such as glass, steel, and plant samples . The compound’s sensitivity makes it an invaluable tool in qualitative and quantitative recognition of boron content .
Determination of Boron in Soil and Plants
The compound is also used for the colorimetric determination of boron in soil and plants. This application is essential for agricultural and environmental sciences, where monitoring boron levels is crucial for understanding soil health and plant nutrition .
Supramolecular Chemistry
In supramolecular chemistry, Azomethine H is utilized to create supramolecular frameworks . These frameworks are significant for designing sensors and catalysts, as well as for developing bioactive agents. The azomethine moiety’s interaction with other substances allows for the tailoring of characteristics that are beneficial in various scientific applications .
Material Science
Azomethine H derivatives show promise in material science due to their effectiveness, precise coordinates with high solubility, and less harmful constituents. They are projected to be crucial materials in the new era, with a profitable scope in advanced material development .
Propriétés
IUPAC Name |
4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO8S2/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14/h1-9,19-20H,(H,21,22,23)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCCKQSNXPFEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5941-07-1 (mono-hydrochloride salt) | |
| Record name | Azomethine H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032266607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00954074 | |
| Record name | 4-Hydroxy-5-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}naphthalene-2,7-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange powder or crystals; [Thermo Scientific MSDS] | |
| Record name | Azomethine H | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12012 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid | |
CAS RN |
32266-60-7, 5941-07-1 | |
| Record name | Azomethine H | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32266-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azomethine H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032266607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-5-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}naphthalene-2,7-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-hydroxy-5-[[(2-hydroxyphenyl)methylene]amino]naphthalene-2,7-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Azomethine-H a suitable reagent for boron determination?
A1: Azomethine-H reacts with boric acid in weakly acidic solutions to form a stable, yellow-colored complex. [] This complex exhibits strong absorbance at a specific wavelength (around 415 nm), allowing for quantitative determination of boron concentration using spectrophotometry. [, ]
Q2: Does temperature affect boron determination using Azomethine-H?
A3: Yes, temperature significantly impacts the accuracy and precision of boron determination using Azomethine-H. [] Maintaining a consistent temperature between 15°C and 20°C during color development and absorbance measurement is crucial for reliable results. []
Q3: What are some challenges in using Azomethine-H for boron determination?
A4: Interference from other ions, especially fluoride, aluminum, ferric, and cupric ions, can affect the accuracy of boron determination. [] Furthermore, the presence of organic matter can also interfere with the analysis. [, ]
Q4: Can Azomethine-H be used for on-site environmental monitoring of boron?
A6: Yes, the Azomethine-H UV-Vis-based method offers a low-cost and user-friendly approach suitable for routine analysis and on-site monitoring of boron in complex matrices like leachates from sanitary landfills. []
Q5: How does the Azomethine-H UV-Vis method compare to techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) for boron determination?
A7: While ICP-OES is a powerful technique, the Azomethine-H UV-Vis method exhibits better precision and accuracy for boron determination in both simple and complex matrices. [] This, coupled with its cost-effectiveness and ease of operation, makes it a suitable alternative for routine analysis. []
Q6: How is Azomethine-H used in high-performance liquid chromatography (HPLC)?
A10: Azomethine-H can be used as a precolumn derivatizing agent for boron determination in complex matrices like steel using reversed-phase HPLC. [] This method allows for sensitive and selective determination of trace amounts of boron. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)
![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)




![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)
![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate](/img/structure/B43381.png)
![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)

![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)
